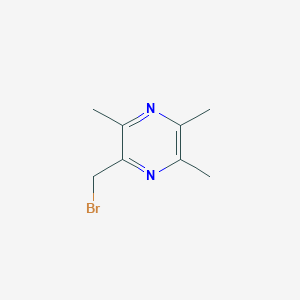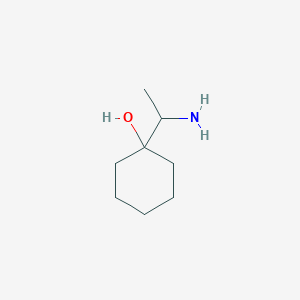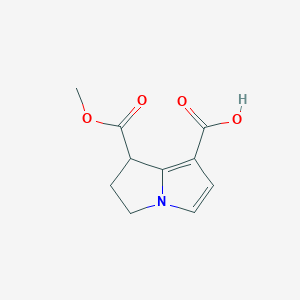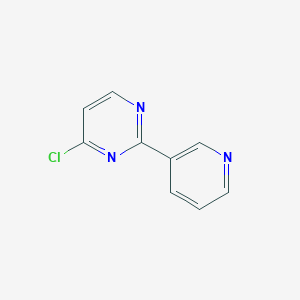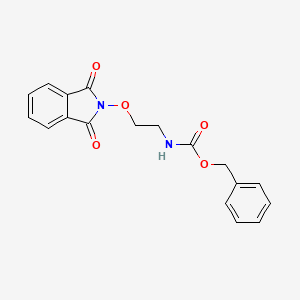
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Übersicht
Beschreibung
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is a compound that appears to be related to a class of substances with potential biological activity. Compounds with similar structures have been synthesized and studied for their potential use in various applications, including as antineoplastic and antifilarial agents, as well as for their antibacterial and antifungal properties . The core structure of these compounds often includes 2-oxoindoline derivatives, which are known to be biologically active and are found in several natural alkaloids and synthetic drugs .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include key transformations such as iodolactamization, Friedel-Crafts intramolecular Michael addition, and cyclization reactions . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a crucial step . Similarly, the synthesis of various oxindole and benzofuran derivatives is achieved through cyclization reactions promoted by Lewis acids . These methods demonstrate the complexity and the precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate has been studied using various spectroscopic methods, including IR and NMR spectroscopy . For example, the structure of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been confirmed by elemental analysis, IR, and 1H NMR spectroscopy . Additionally, theoretical studies have been conducted to understand the molecular structure and vibrational spectra of related compounds, such as O-ethyl benzoylthiocarbamate, using computational methods like Hartree-Fock and density functional theory .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including condensation with aromatic aldehydes, reactions with hydrazine derivatives, and photocyclization . For instance, the synthesis of benzo[a]carbazoles from ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives involves an oxidative photocyclization step . Moreover, compounds with the 2-oxoindoline core structure can react with hydrazine derivatives to form pyrazole derivatives, indicating the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate are influenced by their molecular structure. The presence of functional groups such as carbamates, oxindoles, and benzoyl groups can affect properties like solubility, melting point, and reactivity . The crystal structure of O-ethyl benzoylthiocarbamate, for example, has been determined by X-ray diffraction analysis, providing insight into the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Drug Development
- Synthesis of Anticancer Agents : A study by Nadhum & Mohammed (2020) discusses the synthesis of compounds related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate for potential use as anticancer agents. They developed new phthalimide conjugates using a multistep reaction process and confirmed their structures through spectroscopy and elemental analyses.
Drug Synthesis for Diabetes Management
- Antihyperglycemic Drug Leads : A 2013 study (Eissa) synthesized new isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. These compounds were identified as active antihyperglycemic agents, contributing to the development of new diabetes drugs.
Antibacterial and Antifungal Applications
- Synthesis of Antibacterial Compounds : Research by Patel & Dhameliya (2010) involved the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and related compounds. These demonstrated promising antibacterial activities, indicating potential as antimicrobials.
Exploration of Molecular Interactions
- Quantitative Evaluation of Molecular Interactions : Dey, Ghosh, and Chopra (2014) D. Dey, S. Ghosh, D. Chopra investigated the X-ray crystallographic structures of biologically active molecules related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate. They provided quantitative insights into non-covalent interactions, aiding in the understanding of molecular solid-state structures.
Development of Selective Inhibitors
- Inhibition of Cholinesterase : A 2021 study by Magar et al. focused on synthesizing benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates as selective inhibitors of butyrylcholinesterase (BChE). They discovered compounds with significant inhibitory activity, contributing to the field of neurodegenerative disease treatment.
Anti-inflammatory Agents Synthesis
- Development of Anti-inflammatory Compounds : Nikalje, Hirani, and Nawle (2015) A. P. Nikalje, N. Hirani, R. Nawle synthesized novel anti-inflammatory agents. They evaluated these compounds using both in vitro and in vivo models and performed docking studies to assess binding affinity towards human serum albumin.
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENUDDTLQFBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553800 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate | |
CAS RN |
168827-96-1 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

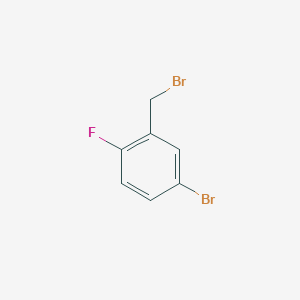
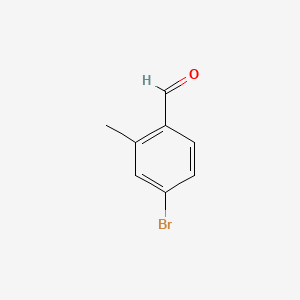
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
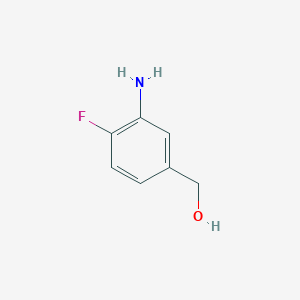
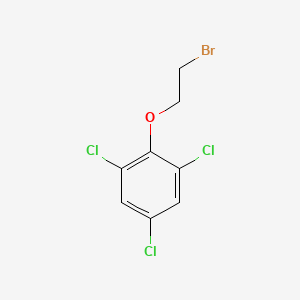
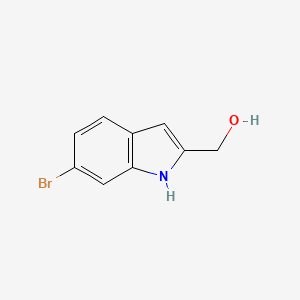
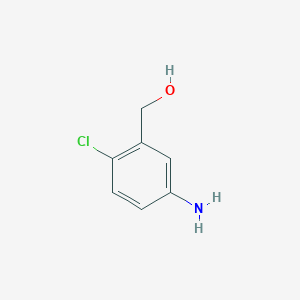
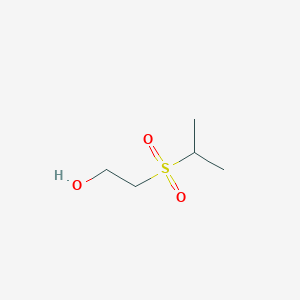
![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

